molecular formula C19H23N3O3S B4837739 2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide

2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide

Cat. No.: B4837739
M. Wt: 373.5 g/mol
InChI Key: WJZUYSPUFQVHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide, also known as EA-3167, is a hydrazine derivative that has been studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, this compound can induce apoptosis in cancer cells.
In neurodegenerative disease research, this compound has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a signaling pathway that is activated in response to oxidative stress and inflammation. By inhibiting JNK activity, this compound can reduce neuronal damage and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce tumor size in animal models. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide in lab experiments is that it has been shown to have low toxicity and good bioavailability, meaning that it can be easily absorbed and distributed throughout the body. Additionally, this compound has been shown to have a broad spectrum of activity against various cancer cell lines and neurodegenerative disease models.
One limitation of using this compound in lab experiments is that it has a relatively low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments and interpret results.

Future Directions

There are several future directions for 2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide research. In cancer research, future studies could focus on optimizing the synthesis method to increase the yield of this compound and exploring its potential use in combination with other cancer treatments. In neurodegenerative disease research, future studies could focus on further elucidating the mechanism of action of this compound and exploring its potential use in other neurodegenerative disease models.
Additionally, there is potential for this compound to be used in other areas of research, such as inflammation and autoimmune diseases. Future studies could explore the potential of this compound in these areas and further elucidate its mechanism of action. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in the treatment of various diseases.

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide has been studied extensively for its potential use in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound achieves this effect by inducing apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. This compound is believed to protect neurons by reducing oxidative stress and inflammation, which are known to contribute to the development and progression of these diseases.

Properties

IUPAC Name

1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-(2-ethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-4-14-7-5-6-8-15(14)20-19(26)22-21-18(23)12-13-9-10-16(24-2)17(11-13)25-3/h5-11H,4,12H2,1-3H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZUYSPUFQVHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NNC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.